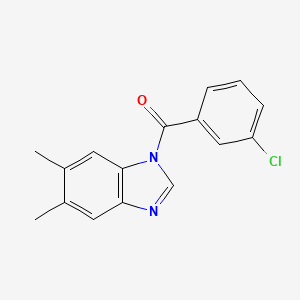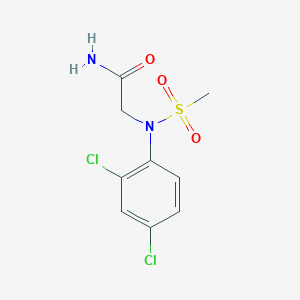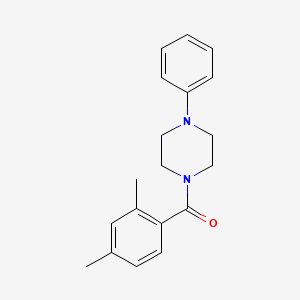
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a chemical compound that has been the subject of scientific research for several years. This compound belongs to the isoxazole family of compounds and has been found to have several interesting properties that make it useful for various applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been found to have a high affinity for the glutamate receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been found to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole in lab experiments is its high potency and specificity. This compound has been found to have a high affinity for the glutamate receptor, which makes it useful for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its high cost and limited availability.
将来の方向性
There are several future directions for the research on 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole. One of the most important areas of research is in the development of new drugs that target the glutamate receptor. This compound has also been found to have potential applications in the treatment of other neurological disorders such as epilepsy and schizophrenia. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a chemical compound that has been the subject of several scientific research studies. This compound has been found to have several interesting properties that make it useful for various applications in the field of medicine and biochemistry. Further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
The synthesis of 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole with methyl iodide in the presence of a strong base such as potassium carbonate.
科学的研究の応用
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been the subject of several scientific research studies due to its interesting properties. One of the most important areas of research for this compound is in the field of neuroscience. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(15(18)17-9-5-6-10-17)14(16-19-11)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNDTLMGVMFZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)



![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)
